N,4-Dimethyl-N-phenylbenzene-1-carbothioamide
Description
N,4-Dimethyl-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a phenyl group, a dimethyl group, and a carbothioamide group
Properties
CAS No. |
61821-47-4 |
|---|---|
Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
VAONIHPMLWCNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-N-phenylbenzene-1-carbothioamide typically involves the reaction of N-phenylbenzene-1-carbothioamide with methylating agents. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles to introduce the dimethyl group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-phenylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
N,4-Dimethyl-N-phenylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-phenylbenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzene-1-carbothioamide: Lacks the dimethyl substitution.
4-Dimethylaminobenzene-1-carbothioamide: Contains a dimethylamino group instead of a phenyl group.
Uniqueness
N,4-Dimethyl-N-phenylbenzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
